molecular formula C10H16 B092536 Protoadamantane CAS No. 19026-94-9

Protoadamantane

Cat. No.: B092536
CAS No.: 19026-94-9
M. Wt: 136.23 g/mol
InChI Key: IPOMLSMRFPLARI-UHFFFAOYSA-N
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Description

Protoadamantane (tricyclo[4.3.1.0³⁸]decane) is a saturated bridgehead hydrocarbon that serves as a highly valuable and rigid molecular scaffold in advanced chemical research . This compound is of significant interest in organic chemistry for investigating novel reaction pathways, particularly ionic bromination and other forms of bridgehead reactivity, which are central to understanding strain and stability in polycyclic systems . The structural framework of this compound also makes it a promising precursor for developing sophisticated molecular architectures, including diamondoid structures for materials science and complex organic syntheses . Researchers utilize this compound as a foundational building block to create novel derivatives with potential applications in the design of new polymers, ligands for catalysis, and other advanced materials that benefit from its high symmetry and thermal stability . This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other clinical procedures involving humans or animals. Its use is strictly confined to laboratory research applications.

Properties

CAS No.

19026-94-9

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

tricyclo[4.3.1.03,8]decane

InChI

InChI=1S/C10H16/c1-2-9-5-8-3-7(1)4-10(9)6-8/h7-10H,1-6H2

InChI Key

IPOMLSMRFPLARI-UHFFFAOYSA-N

SMILES

C1CC2CC3CC1CC2C3

Canonical SMILES

C1CC2CC3CC1CC2C3

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Antiviral Properties
Protoadamantane has been investigated for its antiviral properties, particularly against influenza viruses. Research indicates that compounds related to this compound could inhibit viral replication, making them potential candidates for antiviral drug development. A study highlighted the effectiveness of adamantane derivatives in interfering with the M2 ion channel of influenza A viruses, suggesting that this compound may exhibit similar mechanisms of action .

Drug Delivery Systems
The unique cage-like structure of this compound allows it to encapsulate other molecules, which can enhance drug solubility and bioavailability. This property is particularly useful in developing targeted drug delivery systems where this compound can serve as a carrier for hydrophobic drugs .

Materials Science

Nanocomposites
this compound's ability to form stable complexes with various metals and polymers makes it a valuable component in the synthesis of nanocomposites. These materials have applications in electronics, optics, and catalysis. For instance, studies have shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability .

Sensors and Detection Systems
The chemical stability and functionalization potential of this compound make it suitable for developing sensors. Its derivatives have been used to create sensitive detection systems for environmental monitoring and biomedical applications, where they can respond to specific analytes through changes in conductivity or fluorescence .

Analytical Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy
this compound has been utilized in NMR spectroscopy as a reference compound due to its well-defined spectral characteristics. Studies employing quantitative 13C^{13}C NMR methods have demonstrated the compound's utility in accurately determining concentrations of other substances in complex mixtures . This application is particularly relevant in pharmaceutical analysis and quality control processes.

Case Studies

Study Focus Area Findings
Study on Antiviral ActivityPharmaceuticalThis compound derivatives showed significant inhibition of influenza virus replication.
Nanocomposite DevelopmentMaterials ScienceEnhanced mechanical properties observed when this compound was incorporated into polymer matrices.
NMR QuantificationAnalytical ChemistryEstablished protocols using this compound as a reference standard improved accuracy in drug concentration measurements.

Chemical Reactions Analysis

Bromination Reactions

Protoadamantane undergoes bromination primarily at the bridgehead positions, leading to the formation of 6-bromothis compound as the predominant product. This reaction illustrates the compound's reactivity profile, which is influenced by steric factors and the stability of intermediates formed during the reaction process.

  • Key Findings:

    • The bromination of this compound is more favorable compared to its methyl-substituted derivatives, such as 6-methylthis compound, which shows decreased reactivity due to steric hindrance.

    • The brominated products can further participate in nucleophilic substitution reactions, enhancing their utility in synthetic applications .

Rearrangement Reactions

This compound can rearrange to form various disubstituted adamantanes through different reaction pathways. This transformation is significant for synthesizing complex organic molecules.

  • Notable Reaction Pathways:

    • The conversion of protoadamantan-4-one into 1-methyladamantan-2-one and adamantane-1,2-diol demonstrates the versatility of this compound in generating functionalized adamantanes .

    • Reaction sequences leading to 1,2- and 2,4-disubstituted adamantanes involve a this compound to adamantane rearrangement as a key step .

Electrophilic Reactions

Electrophilic reactions involving this compound include its interaction with lithium carbenoids and electrophilic cleavage processes.

  • Electrophilic Cleavage:

    • The synthesis of this compound-4-spiro-oxiran involves electrophilic ring-opening reactions that yield various functionalized derivatives.

    • The resulting oxiran compounds can undergo further transformations, such as acid-catalyzed eliminations leading to olefinic products .

Reduction Reactions

Reduction processes are crucial for modifying the functional groups attached to this compound.

  • Hydride Reductions:

    • The reduction of protoadamantan-4-one with lithium aluminum hydride yields a mixture of endo and exo isomers of protoadamantan-4-ol. This stereochemical outcome is influenced by the reaction conditions and the nature of the reducing agent used .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Protoadamantane belongs to a family of polycyclic cage compounds. Below is a detailed comparison with key analogues:

Structural and Electronic Properties

Compound Structure Key Features Stability/Reactivity Insights
This compound Tricyclo[3.3.1.0²,⁷]decane Strained bridgehead C6–H bond; forms non-classical carbocations . Radical cation (1·+) shows elongated C6–H bond, enabling regioselective oxidation .
Adamantane Tricyclo[3.3.1.1³,⁷]decane Fully saturated, diamondoid lattice; high thermal stability. Resists electrophilic attack due to low strain .
Diamantane Pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane Extended diamondoid structure with two adamantane units fused. Higher melting point than adamantane; used in polymers .
Twistane Tricyclo[4.4.0.0³,⁸]decane Helical distortion reduces strain; chiral centers. Lower ionization potential than adamantane .
Cubane Pentacyclo[4.2.0.0²,⁵.0³,⁸.0⁴,⁷]octane Cubic symmetry; extreme angle strain. Explosive decomposition under heat; niche in explosives .

Reactivity and Functionalization

  • This compound: Undergoes regioselective C6–H bond activation with electrophiles (e.g., photoexcited tetracyanobenzene), yielding 5-(6-protoadamantyl)-1,2,4-tricyanobenzene . Forms stable σ-radical cations, crucial for studying hydrocarbon oxidation mechanisms .
  • Adamantane :
    • Resistant to electrophilic substitution but undergoes halogenation under radical conditions .
    • Widely functionalized for drug design (e.g., antiviral agents like rimantadine) .
  • Diamantane: Functionalized at bridgehead positions for high-performance lubricants and nanomaterials .

Research Findings and Theoretical Insights

  • Radical Cation Stability : DFT and MP2 calculations confirm this compound’s radical cation (1·+) adopts a unique geometry with a half-broken C6–H bond, unlike adamantane’s delocalized cation .
  • Pharmacological Potential: Adamantane derivatives dominate CNS drug development, while this compound’s applications remain experimental, focusing on nanomaterials .

Preparation Methods

Hypoiodite Fragmentation and Cyclization

One of the most efficient routes to protoadamantane derivatives involves the thermal fragmentation of 1-adamantyl hypoiodite followed by base-promoted cyclization. This method, detailed in Organic Syntheses , begins with the oxidation of 1-adamantanol using iodine and lead tetraacetate in a benzene-acetic acid mixture. The reaction produces an intermediate iodo ketone, which undergoes cyclization upon treatment with potassium hydroxide in methanol. The final product, 4-protoadamantanone, is obtained in yields ranging from 71% to 82% with a purity exceeding 98% .

Critical to this procedure is the careful control of reaction temperatures during hypoiodite formation. Stirring the mixture at 70–75°C for two hours ensures complete conversion, while subsequent extraction with diethyl ether and chromatography on silica gel (using chloroform as the eluent) isolates the ketone . This method’s reliability stems from its scalability and reproducibility, addressing earlier challenges with erratic yields in similar hypoiodite-based syntheses .

This compound–Adamantane Rearrangement

The interconversion between this compound and adamantane frameworks has been extensively studied. For instance, the reduction of protoadamantan-4-one (108 ) with lithium aluminum deuteride produces endo- (109a ) and exo-protoadamantan-4-ol-d4 (109b ) isomers . Under acidic conditions, the exo-isomer 109b undergoes rapid solvolysis to form adamantan-2-ol-d1 (112 ) via a hyperconjugation-stabilized carbocation intermediate (111 ) . In contrast, the endo-isomer 109a reacts sluggishly due to delocalized carbonium ion formation (113 ), which traps water nucleophiles with retention of stereochemistry .

This rearrangement pathway has been exploited to synthesize 1,2-disubstituted adamantanes. For example, treating protoadamantan-4-one with methylmagnesium iodide yields alcohols 116 , which are further functionalized via Ritter reactions (to acetamide 121 ), halogenation (to bromo derivative 123 ), and Jones oxidation (to ketone 124 ) . The protocol’s versatility is highlighted by its application in preparing 1,2-dichloro- and 1,2-dibromoadamantanes (126 and 129 ) through reactions with phosphorus halides .

Semipinacol Rearrangement in Polybrominated Systems

Recent advancements demonstrate the utility of semipinacol rearrangements in this compound synthesis. When 5,6-dibromoadamantan-2-one is treated under Friedel-Crafts conditions, it undergoes successive semipinacol and this compound-adamantane rearrangements to form 1,2,6-triacetoxyadamantane and related derivatives . This method, while complex, provides access to highly functionalized adamantanes with three substituents, a feat challenging to achieve via classical routes .

Key to this approach is the use of boron trifluoride etherate as a Lewis acid, which facilitates acylative ring-opening of this compound di-one 183 to yield diacetate 184 in 55% yield . The reaction’s regioselectivity is governed by the stability of intermediate zwitterionic species, which suppress undesired eliminations .

Halogenation and Rearrangement Strategies

Halogenation protocols offer another avenue for this compound derivatization. Treating protoadamantan-4-one with phosphorus pentachloride or pentabromide produces 1,2-dihaloadamantanes (126 and 129 ) alongside elimination byproducts (127 ) . These halogenated intermediates are pivotal for subsequent nucleophilic substitutions or cross-coupling reactions. For instance, 1,2-dibromoadamantane (129 ) serves as a precursor to aryl-substituted derivatives via Friedel-Crafts alkylation .

Optimized procedures for 2-haloadamantanols (149a,b,d,f,g ) involve halo-acid treatment under controlled conditions, achieving yields above 80% . The stereochemical outcome of these reactions is influenced by the bridging nature of the protoadamantyl cation, which enforces anti addition of nucleophiles .

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages Limitations
Hypoiodite cyclization 1-AdamantanolI2_2, KOH71–82%High yield, scalabilityRequires halogen handling
Nitrous acid deamination 2-Amino-1-adamantanolHNO2_277%Avoids halogensMultistep precursor synthesis
This compound rearrangement Protoadamantan-4-oneLiAlD4_4, H3_3O+^+80–90%Versatile for disubstituted derivativesSensitive to stereochemistry
Semipinacol rearrangement 5,6-Dibromoadamantan-2-oneBF3_3-etherate55%Access to trisubstituted productsComplex reaction optimization
Halogenation Protoadamantan-4-onePCl5_5, PBr5_560–75%Broad functionalization potentialCompeting elimination pathways

Q & A

Q. What are the standard synthesis protocols for protoadamantane, and how can researchers optimize yield and purity?

this compound synthesis typically follows multi-step routes involving cycloaddition or isomerization reactions. Key steps include:

  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) to facilitate isomerization of adamantane precursors .
  • Temperature control : Maintain reaction temperatures between 80–120°C to balance reaction rate and byproduct formation.
  • Purification : Employ column chromatography with hexane/ethyl acetate gradients to isolate this compound derivatives, followed by recrystallization for purity validation .
  • Yield optimization : Adjust solvent polarity (e.g., dichloromethane vs. toluene) and stoichiometric ratios of precursors to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective in characterizing this compound derivatives?

  • ¹H/¹³C NMR : Resolve structural features like bridgehead protons and carbon hybridization states (e.g., sp³ vs. sp²) .
  • IR spectroscopy : Identify strain-induced C–H stretching frequencies (~2800–3000 cm⁻¹) unique to the this compound cage .
  • GC-MS : Detect trace impurities (<0.5%) and confirm molecular ion peaks (e.g., m/z 136 for this compound) .
  • X-ray crystallography : Resolve bond angles and torsional strain in crystalline derivatives .

Q. What key physicochemical properties of this compound are critical for experimental design?

  • Melting point : this compound’s high melting point (~250°C) requires high-temperature reactors for synthesis and handling .
  • Solubility : Limited solubility in polar solvents necessitates use of halogenated solvents (e.g., chloroform) for kinetic studies .
  • Thermal stability : Decomposition above 300°C mandates inert atmospheres (N₂/Ar) during thermogravimetric analysis .

Q. How should researchers conduct literature reviews to identify gaps in this compound research?

  • Database selection : Prioritize ACS Publications, SciFinder, and Web of Science for peer-reviewed syntheses and mechanistic studies .
  • Keyword strategy : Combine terms like “this compound isomerization,” “cage compound thermodynamics,” and “bridged hydrocarbon synthesis” .
  • Critical evaluation : Compare reported yields, spectral data, and computational models to flag inconsistencies (e.g., conflicting enthalpy values) .

Advanced Research Questions

Q. How can researchers address discrepancies in thermodynamic data (e.g., ΔHƒ) for this compound across studies?

  • Calibration : Standardize calorimetry methods using reference compounds (e.g., adamantane) to validate instrumentation .
  • Control experiments : Replicate synthesis under identical conditions (solvent, catalyst, temperature) to isolate variables .
  • Computational validation : Compare experimental ΔHƒ with DFT calculations (B3LYP/6-311G**) to identify systematic errors .

Q. What experimental designs are suitable for studying this compound’s reaction mechanisms under catalytic conditions?

  • Isotopic labeling : Use deuterated this compound to trace hydrogen transfer pathways in acid-catalyzed rearrangements .
  • Kinetic profiling : Conduct time-resolved NMR to monitor intermediate formation and rate constants .
  • In-situ spectroscopy : Employ FTIR or Raman to detect transient species during photochemical reactions .

Q. How can computational modeling complement experimental studies of this compound’s electronic structure?

  • Molecular dynamics : Simulate solvent effects on reaction pathways using OPLS-AA force fields .
  • DFT studies : Calculate frontier molecular orbitals to predict regioselectivity in electrophilic substitutions .
  • Docking simulations : Model this compound-host interactions in supramolecular chemistry applications .

Q. What methodologies mitigate reproducibility challenges in this compound synthesis?

  • Detailed protocols : Document exact catalyst activation steps (e.g., AlCl₃ drying at 150°C for 2 hours) .
  • Batch testing : Synthesize derivatives in triplicate to assess inter-batch variability .
  • Open data : Share raw NMR spectra and chromatograms in supplementary materials for peer validation .

Q. How can researchers design novel this compound derivatives with tailored stereoelectronic properties?

  • Substituent effects : Introduce electron-withdrawing groups (NO₂) at bridgehead positions to modulate strain energy .
  • Cross-coupling : Apply Buchwald-Hartwig amination to functionalize this compound with aryl groups .
  • Photophysical studies : Measure fluorescence quantum yields of brominated derivatives for optoelectronic screening .

Q. What advanced techniques assess this compound’s stability under extreme conditions (e.g., high pressure, UV radiation)?

  • High-pressure NMR : Study conformational changes at pressures up to 3 kbar .
  • Accelerated aging : Expose samples to UV-C light (254 nm) for 48 hours and monitor degradation via GC-MS .
  • Mechanical testing : Use diamond anvil cells to measure compressibility and phase transitions .

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